Home > Products > Screening Compounds P22032 > Sodium phenylacetyl glutamine
Sodium phenylacetyl glutamine - 104771-87-1

Sodium phenylacetyl glutamine

Catalog Number: EVT-283802
CAS Number: 104771-87-1
Molecular Formula: C13H15N2NaO4
Molecular Weight: 286.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium phenylacetyl glutamine is a product formed by the conjugation of phenylacetate and glutamine. It is a common metabolite that is naturally occurring in human urine.
Source and Classification

Sodium phenylacetyl glutamine is classified as a nitrogenous compound that serves as a metabolite in humans. It is primarily produced in the liver through the metabolic pathways involving phenylacetate, which is derived from dietary sources or pharmaceutical compounds like sodium phenylbutyrate. The compound is especially significant in individuals with urea cycle disorders, where it acts as an alternative pathway for nitrogen disposal when the urea cycle is compromised due to enzyme deficiencies .

Synthesis Analysis

The synthesis of sodium phenylacetyl glutamine involves several key steps:

  1. Starting Materials: The synthesis begins with phenylacetic acid and a protected form of glutamine.
  2. Activation: The phenylacetic acid is dissolved in anhydrous dimethylformamide, followed by the addition of N-hydroxysuccinimide and dicyclohexylcarbodiimide to activate the carboxylic acid group of phenylacetic acid.
  3. Coupling Reaction: The activated phenylacetate then reacts with the amino group of glutamine to form sodium phenylacetyl glutamine through an amide bond formation. This reaction typically requires specific conditions such as controlled temperature and pH to ensure optimal yield .

The general reaction can be summarized as follows:

Phenylacetic Acid+GlutamineSodium Phenylacetyl Glutamine\text{Phenylacetic Acid}+\text{Glutamine}\rightarrow \text{Sodium Phenylacetyl Glutamine}
Chemical Reactions Analysis

Sodium phenylacetyl glutamine participates in various biochemical reactions:

  1. Conjugation Reactions: It can undergo further conjugation with other amino acids or metabolites, facilitating nitrogen removal.
  2. Hydrolysis: Under certain conditions, it can be hydrolyzed back into its constituent parts—phenylacetate and glutamine—especially in renal excretion processes.
  3. Enzymatic Reactions: It is involved in enzymatic pathways that regulate nitrogen balance in the body, especially during hyperammonemia where excess ammonia needs to be detoxified .
Mechanism of Action

The mechanism of action for sodium phenylacetyl glutamine primarily revolves around its role in nitrogen metabolism:

  • Nitrogen Scavenging: In patients with urea cycle disorders, sodium phenylacetyl glutamine provides an alternative route for nitrogen excretion. It binds excess ammonia to form non-toxic compounds that can be excreted via urine.
  • Enzymatic Activity: The enzyme phenylacetyltransferase catalyzes the reaction between phenylacetic acid and glutamine, promoting the formation of sodium phenylacetyl glutamine within liver mitochondria .

This mechanism is particularly beneficial in managing elevated ammonia levels in patients suffering from metabolic disorders.

Physical and Chemical Properties Analysis

Sodium phenylacetyl glutamine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.
  • pH: Exhibits a neutral to slightly acidic pH when dissolved in water.

These properties make it suitable for pharmaceutical formulations aimed at treating metabolic conditions.

Applications

Sodium phenylacetyl glutamine has significant applications in medical science:

  1. Treatment of Urea Cycle Disorders: It serves as a therapeutic agent for patients with urea cycle disorders by facilitating nitrogen excretion and reducing ammonia toxicity.
  2. Biomarker for Nitrogen Excretion: Its levels in urine are used as biomarkers to monitor nitrogen waste management in clinical settings .
  3. Research Tool: It is utilized in studies investigating metabolic pathways related to nitrogen metabolism and detoxification processes.
Introduction to Sodium Phenylacetyl Glutamine in Human Metabolism

Biosynthesis Pathways and Enzymatic Regulation

The biosynthesis of phenylacetyl glutamine involves a carefully orchestrated sequence of reactions spanning multiple tissues and organelles:

  • Precursor Activation: The pathway initiates with phenylbutyrate (a therapeutic precursor) undergoing β-oxidation in hepatic mitochondria to form phenylacetate. Phenylacetate is then activated to phenylacetyl-CoA by acyl-CoA synthetase, consuming ATP in the process. This activation step is essential for subsequent conjugation reactions [2] [6].

  • Conjugation Reaction: Phenylacetyl-CoA serves as the acyl donor for conjugation with glutamine, catalyzed by the enzyme phenylacetyl-CoA: L-glutamine N-acetyltransferase (also known as glycine N-acyltransferase or GLNAT). This mitochondrial enzyme exhibits high specificity for glutamine as the amine acceptor in humans, though glycine can serve as an alternative acceptor in some species. The reaction proceeds via a ping-pong mechanism where phenylacetyl-CoA binds first, releasing CoA, followed by glutamine binding and subsequent conjugation [2] [4].

  • Enzymatic Regulation: The GLNAT enzyme demonstrates complex regulatory behavior. Its activity is positively regulated by elevated glutamine concentrations and negatively modulated by CoA levels, creating a feedback loop that links PAGln production to cellular nitrogen status. The enzyme shows tissue-specific expression patterns, with highest activity observed in hepatic and renal mitochondria. Interestingly, humans and higher primates uniquely utilize glutamine as the primary amine acceptor for phenylacetyl-CoA conjugation, while most other mammals preferentially conjugate phenylacetate with glycine to form phenylacetylglycine. This species-specific difference stems from evolutionary divergence in the substrate specificity of GLNAT isoforms [2] [6].

Table 1: Key Enzymes in PAGln Biosynthesis Pathway

EnzymeGene SymbolSubcellular LocalizationFunctionRegulatory Factors
Acyl-CoA SynthetaseACSM1Mitochondrial MatrixActivates phenylacetate to phenylacetyl-CoAATP/AMP ratio, Mg²⁺
Glutamine N-AcetyltransferaseGLNATMitochondrial MatrixCatalyzes conjugation of phenylacetyl-CoA and glutamineGlutamine concentration, CoA levels
Glutamine SynthetaseGLULCytosolProduces glutamine from glutamate and ammoniaAmmonia concentration, ATP availability

The biosynthesis of PAGln demonstrates remarkable integration with cellular energy metabolism. Glutamine synthesis requires ATP-dependent amidation of glutamate by glutamine synthetase. Consequently, PAGln production is intrinsically linked to cellular energy status, with diminished output during ATP depletion. Additionally, the availability of glutamine represents the rate-limiting factor for PAGln synthesis under physiological conditions, as evidenced by the direct correlation between plasma glutamine levels and phenylacetylglutamine production rates observed in metabolic studies [5] [9].

Role in Nitrogen Homeostasis and Ammonia Detoxification

PAGln serves as a critical alternative nitrogen disposal mechanism when the primary urea cycle pathway becomes compromised, either through genetic disorders (e.g., ornithine transcarbamylase deficiency) or acquired hepatic dysfunction. The biochemical efficacy of this conjugation pathway stems from several key properties:

  • Nitrogen Equivalency: Each PAGln molecule contains two nitrogen atoms—one from the glutamine amide group and one from the glutamine amino group—providing comparable nitrogen-carrying capacity to urea (which also carries two nitrogen atoms). This stoichiometric efficiency allows for effective substitution of urea synthesis with PAGln excretion during metabolic stress [1] [7].

  • Ammonia Scavenging: The formation of PAGln effectively scavenges two ammonia equivalents. The glutamine utilized in PAGln synthesis incorporates free ammonia via the glutamine synthetase reaction (glutamate + NH₃ + ATP → glutamine + ADP + Pi). Additionally, by diverting nitrogen toward PAGln formation, residual urea cycle capacity is preserved. Clinical studies in patients with partial ornithine transcarbamylase deficiency demonstrate that phenylbutyrate administration (which is converted to PAGln) reduces net urea synthesis by 73% while simultaneously decreasing plasma ammonium and glutamine concentrations [1] [4].

Table 2: Metabolic Flux Changes During Phenylbutyrate/PAGln Therapy in Urea Cycle Disorders

Metabolic ParameterControl PeriodPhenylbutyrate TreatmentIncreased Nitrogen Intake + Phenylbutyrate
Net Urea N Synthesis (g/day)2.650.71 (73% decrease)2.27 (3-fold increase from treatment period)
PAGln N Excretion (g/day)02.272.27 (maintained)
Plasma Ammonium (μmol/L)ElevatedNormalizedNormalized
Plasma Glutamine (μmol/L)ElevatedNormalizedNormalized

The renal handling of PAGln further enhances its ammonia detoxification capability. Unlike urea, which undergoes significant tubular reabsorption, PAGln is efficiently excreted via renal organic anion transporters with minimal reabsorption. This efficient clearance mechanism prevents nitrogen recycling and minimizes metabolic burden. Clinically, 24-hour urinary PAGln excretion serves as a reliable biomarker for assessing nitrogen balance in urea cycle disorder patients, with excretion rates directly correlating with therapeutic phenylbutyrate dosing. The non-invasive monitoring potential of urinary PAGln measurements represents a significant advantage over plasma ammonia determinations, which show greater fluctuation and less consistent correlation with nitrogen load [2] [6].

Beyond genetic disorders, PAGln formation contributes to nitrogen homeostasis in other hyperammonemic states, including hepatic encephalopathy and acute liver failure. The brain particularly benefits from this detoxification pathway, as astrocytes can convert excess ammonia to glutamine, which subsequently enters the circulation for potential conjugation and excretion as PAGln. This cerebral ammonia buffering demonstrates the integrative nature of nitrogen metabolism across organs, with PAGln serving as a systemic nitrogen shuttle. However, during severe hyperammonemia, this mechanism can become overwhelmed, contributing to the astrocytic swelling observed in hepatic encephalopathy [4] [10].

Evolutionary Significance of Conjugated Metabolites in Mammalian Systems

The emergence of amino acid conjugation pathways represents a sophisticated evolutionary adaptation for maintaining nitrogen balance under diverse physiological challenges. The PAGln pathway exemplifies several key evolutionary advantages:

  • Metabolic Flexibility: Conjugation detoxification strategies provide metabolic flexibility unavailable through the relatively inflexible urea cycle. While urea synthesis requires multiple enzymatic steps confined to hepatocytes, conjugation reactions occur in various tissues (liver, kidney, intestinal mucosa) using widely available cofactors. This distributed detoxification capacity offers survival advantages during hepatic impairment or dietary nitrogen overload. The preservation of conjugation pathways across mammalian lineages despite the metabolic costs of maintaining these enzymes underscores their adaptive significance [2] [4].

  • Species-Specific Adaptation: Comparative biochemistry reveals striking species differences in conjugation preferences that reflect evolutionary pressures. While humans and higher primates predominantly conjugate phenylacetate with glutamine forming PAGln, most other mammals (including rodents, canines, and felines) produce phenylacetylglycine instead. This divergence correlates with differing nitrogen excretion strategies: primates developed enhanced urea cycle capacity for efficient nitrogen disposal as water conservation became prioritized in arboreal habitats, while other mammals maintained glycine conjugation pathways better suited to their ecological niches. Avian species have evolved yet another strategy, converting phenylacetate to ornithine conjugates. These species-specific patterns demonstrate evolutionary tinkering with the conjugation apparatus to optimize nitrogen management according to physiological constraints [2] [6].

Table 3: Evolutionary Diversity in Phenylacetate Conjugation Across Species

Species GroupPrimary ConjugateNitrogen CarrierPhysiological Context
Humans & Higher PrimatesPhenylacetylglutamine (PAGln)GlutamineDominant pathway; 80-100% of phenylacetate excretion
Rodents, Canines, FelinesPhenylacetylglycineGlycineMinor pathway; alternative nitrogen disposal
Avian SpeciesPhenylacetylornithineOrnithineEfficient nitrogen excretion in uricotelic species
RuminantsMinimal ConjugationN/AMicrobial degradation predominates
  • Microbiome Coevolution: The gut microbiome significantly contributes to PAGln production through microbial metabolism of aromatic amino acids (particularly phenylalanine) to phenylacetate, which is then absorbed and conjugated by the host. This host-microbe metabolic handshake represents an elegant coevolutionary adaptation for nitrogen management. Intestinal microbes metabolize phenylalanine to phenylpyruvate, which is subsequently decarboxylated to phenylacetate. Following absorption, host enzymes conjugate this microbial-derived phenylacetate with glutamine, effectively transforming gut-derived nitrogen into an excretable form. This tripartite relationship (microbe, host enzyme system, renal excretion) optimizes nitrogen economy while minimizing ammonia toxicity. The efficiency of this pathway is evidenced by the strong correlation between urinary PAGln levels and microbial diversity in humans [6] [4].

The evolutionary trajectory of conjugation pathways has clinical implications. The species-specific differences explain why rodent models imperfectly recapitulate human nitrogen metabolism, necessitating careful interpretation of preclinical data. Furthermore, the conservation of conjugation mechanisms across vertebrates suggests fundamental biological importance beyond mere detoxification. Recent evidence indicates that conjugated metabolites like PAGln may serve as signaling molecules influencing cardiovascular and metabolic pathways, suggesting evolutionary repurposing of these ancient detoxification products for modern physiological regulation [6] [4].

Properties

CAS Number

104771-87-1

Product Name

Sodium phenylacetyl glutamine

IUPAC Name

sodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate

Molecular Formula

C13H15N2NaO4

Molecular Weight

286.26 g/mol

InChI

InChI=1S/C13H16N2O4.Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);/q;+1/p-1/t10-;/m0./s1

InChI Key

JABIYIZXMBIFLT-PPHPATTJSA-M

SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

Sodium phenylacetyl glutamine; Antineoplaston AS 2-5;

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.